

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

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An In-depth Technical Guide: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary: This guide provides a comprehensive technical overview of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine**, a key halogenated pyridine derivative. It is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its strategic applications as a versatile building block in modern organic chemistry. The strategic positioning of the chloro, iodo, and trifluoromethyl groups offers a unique combination of reactivity and stability, making it an invaluable intermediate for creating complex molecular architectures, particularly through selective cross-coupling reactions.

Introduction to a Key Synthetic Building Block

Halogenated and trifluoromethyl-substituted pyridines are cornerstone scaffolds in contemporary medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (-CF₃) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This often translates to improved pharmacokinetic profiles and therapeutic efficacy.^[1] The compound **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** (CAS No: 205444-22-0) is a particularly valuable intermediate, offering multiple, differentiated points for chemical modification.

This guide serves as a technical resource for laboratory professionals, elucidating the fundamental properties, synthesis, and synthetic utility of this compound. The narrative emphasizes the chemical logic behind its application, particularly how the distinct reactivities of the C-I and C-Cl bonds can be leveraged for sequential, site-selective functionalization in the synthesis of high-value molecules.

Physicochemical and Spectroscopic Profile

The utility of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** in a research setting is defined by its distinct physical and chemical properties. These attributes are summarized below.

Core Properties

A compilation of the essential quantitative data for **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is presented in Table 1.

Property	Value	Source(s)
Molecular Weight	307.44 g/mol	[3][4]
Molecular Formula	C ₆ H ₂ ClF ₃ IN	[3][4]
CAS Number	205444-22-0	[5][6]
Appearance	White solid	[6]
Melting Point	94-95 °C	[3]
Boiling Point	230.5 ± 35.0 °C (at 760 mmHg)	[3]
Density	2.0 ± 0.1 g/cm ³	[3]
SMILES	C1=C(C=C(N=C1C(F)(F)F)Cl)I	
InChI Key	JHKQSKCFLAXPKK-UHFFFAOYSA-N	[7]

Spectroscopic Characterization

Definitive structural confirmation is crucial for ensuring the quality of a synthetic intermediate. The expected spectroscopic data for **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** are as follows:

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region. Published data for a sample in DMSO-d₆ shows peaks at δ 8.39 (s, 1H) and 8.34 (s, 1H), corresponding to the two protons on the pyridine ring.^[6]
- ¹³C NMR: The carbon spectrum will show six distinct signals for the six carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
- ¹⁹F NMR: A single, sharp signal is expected, characteristic of the -CF₃ group.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The monoisotopic mass is 306.88727 Da.^[7]

Synthesis and Purification Protocol

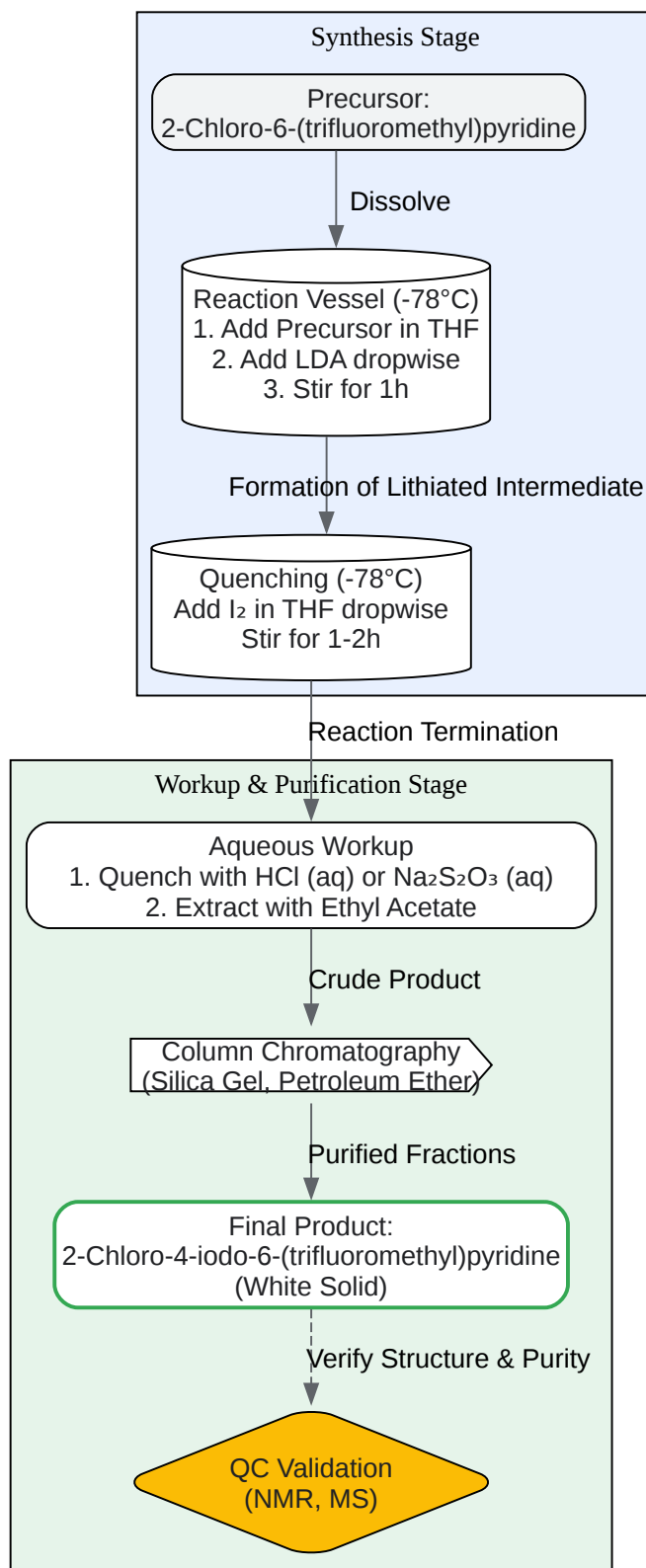
The synthesis of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is typically achieved through a directed ortho-metalation-iodination reaction. This strategy is highly effective for introducing an iodine atom regioselectively onto an activated pyridine ring.

Causality of the Synthetic Approach

The chosen synthetic pathway relies on established organometallic principles. The starting material, 2-Chloro-6-(trifluoromethyl)pyridine, possesses two protons that could potentially be abstracted. The use of Lithium diisopropylamide (LDA), a strong but sterically hindered non-nucleophilic base, is critical.^{[6][8]} It selectively deprotonates the C-5 position, which is activated by the adjacent chloro and trifluoromethyl groups. The extremely low reaction temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the lithiated intermediate.^[6] Subsequent quenching with a solution of iodine (I₂) introduces the iodine atom at the desired position. This method is a self-validating system because the regioselectivity is strongly controlled by the directing groups, leading to a high yield of the target product.^[6]

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the validated final product.



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Caption: Workflow for the synthesis and purification of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine**.

Detailed Experimental Methodology

The following protocol is adapted from established literature procedures.[6][8]

- **Inert Atmosphere Preparation:** A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is dried and purged with an inert atmosphere (e.g., nitrogen or argon).
- **Precursor Dissolution:** 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) inside the flask.
- **Cooling:** The solution is cooled to -78 °C using a dry ice/acetone bath.
- **Deprotonation:** A solution of Lithium diisopropylamide (LDA) (typically 1.05-1.1 equiv, 2M in THF) is added slowly (dropwise) via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for approximately 1 hour.
- **Iodination:** A solution of iodine (I₂) (1.05 equiv) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
- **Reaction Completion:** The mixture is stirred for an additional 1-2 hours at -78 °C.
- **Quenching:** The reaction is carefully quenched at -78 °C by the slow addition of a suitable quenching agent, such as 1 M aqueous HCl or 1 M aqueous Na₂S₂O₃. [6][8] The mixture is then allowed to warm to room temperature.
- **Extraction:** The organic solvent is partially removed under reduced pressure. The aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.
- **Washing and Drying:** The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

- Purification: After filtering off the drying agent, the solvent is evaporated. The resulting crude residue is purified by column chromatography on silica gel, typically using petroleum ether as the eluent, to yield the final product as a white solid.[6]

Strategic Applications in Synthesis

The primary value of **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** is its role as a versatile intermediate for constructing more complex molecules. The differential reactivity of the carbon-halogen bonds is the key to its utility. The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

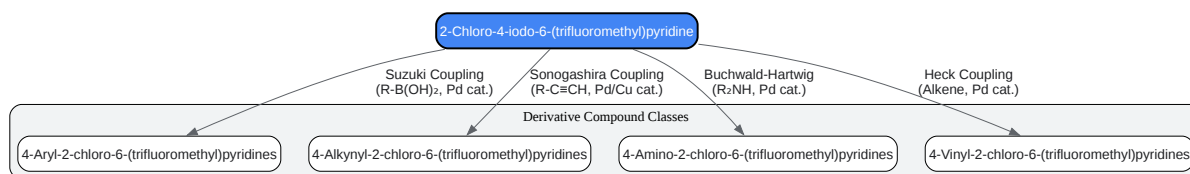
Selective Cross-Coupling Reactions

This building block is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Researchers can selectively transform the C-I bond while leaving the C-Cl bond intact for subsequent modifications. This hierarchical reactivity is a cornerstone of efficient molecular assembly.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl substituents at the 4-position.
- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a common feature in functional materials and bioactive compounds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted anilines and related structures.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Workflow for Molecular Elaboration

The compound acts as a central hub from which diverse molecular scaffolds can be accessed through selective chemistry.



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Caption: Synthetic pathways originating from **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** via selective cross-coupling.

Safety, Handling, and Storage

As with all halogenated organic compounds, **2-Chloro-4-iodo-6-(trifluoromethyl)pyridine** should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.^[4]

Conclusion

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a high-value, multifunctional building block for advanced organic synthesis. Its precisely arranged functional groups—a stable trifluoromethyl moiety and two halogen atoms with orthogonal reactivity—provide a robust platform for the regioselective construction of complex pyridine derivatives. The reliable synthesis and predictable reactivity of this compound make it an indispensable tool for researchers in the pharmaceutical and agrochemical industries, facilitating the efficient discovery and development of novel chemical entities.

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References

- 1. nbinno.com [nbinno.com]
- 2. 6-Chloro-2-iodo-3-(trifluoromethyl)pyridine|CAS 518057-64-2 [benchchem.com]
- 3. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrce [chemsrc.com]
- 4. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 2-CHLORO-4-iodo-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]
- 7. PubChemLite - 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (C₆H₂ClF₃IN) [pubchemlite.lcsb.uni.lu]
- 8. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
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